REACTION_SMILES
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[Br:6][c:7]1[cH:8][c:9]([F:14])[c:10]([OH:13])[cH:11][cH:12]1.[CH3:15][NH:16][CH2:17][CH2:18][NH:19][CH3:20].[CH3:1][S:2](=[O:3])[OH:4].[CH3:36][S:37]([CH3:38])=[O:39].[Cu+:35].[F:27][C:28]([F:29])([F:30])[S:31]([O-:32])(=[O:33])=[O:34].[Na:5].[cH:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[CH3:1][S:2](=[O:3])(=[O:4])[c:7]1[cH:8][c:9]([F:14])[c:10]([OH:13])[cH:11][cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CNCCNC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cu+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)c1ccc(O)c(F)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |